molecular formula C20H39NO B1596037 N,N-Dimethyloleamide CAS No. 2664-42-8

N,N-Dimethyloleamide

Cat. No.: B1596037
CAS No.: 2664-42-8
M. Wt: 309.5 g/mol
InChI Key: GAXDEROCNMZYCS-UHFFFAOYSA-N
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Description

N,N-Dimethyloleamide: is an organic compound with the molecular formula C₂₀H₃₉NO . It is a derivative of oleamide, where the amide nitrogen is substituted with two methyl groups. This compound is known for its surfactant properties and is used in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N-Dimethyloleamide can be synthesized through the reaction of oleic acid with dimethylamine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the intermediate oleoyl chloride, which then reacts with dimethylamine to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N,N-Dimethyloleamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium methoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of primary and secondary amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

Chemistry: N,N-Dimethyloleamide is used as a surfactant in various chemical reactions to enhance solubility and reaction rates.

Biology: In biological research, it is used as a model compound to study the behavior of amides in biological systems.

Industry: It is widely used in the production of lubricants, plasticizers, and as an anti-static agent in the textile industry.

Mechanism of Action

Molecular Targets and Pathways: N,N-Dimethyloleamide exerts its effects by interacting with lipid membranes, altering their fluidity and permeability. This interaction is primarily due to its amphiphilic nature, allowing it to integrate into lipid bilayers and disrupt their structure.

Comparison with Similar Compounds

    Oleamide: Similar in structure but lacks the dimethyl substitution on the amide nitrogen.

    N,N-Dimethylformamide: Shares the dimethylamide functional group but differs in the alkyl chain length and structure.

Uniqueness: N,N-Dimethyloleamide is unique due to its long alkyl chain, which imparts distinct surfactant properties, making it more effective in applications requiring surface activity and emulsification.

Properties

IUPAC Name

(Z)-N,N-dimethyloctadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(22)21(2)3/h11-12H,4-10,13-19H2,1-3H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAXDEROCNMZYCS-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71302-52-8
Record name 9-Octadecenamide, N,N-dimethyl-, (9Z)-, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71302-52-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID2040288
Record name N,N-Dimethyloleamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2664-42-8
Record name N,N-Dimethyloleamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2664-42-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name N,N-Dimethyloleamide
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Record name N,N-Dimethyloleamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68869
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Record name 9-Octadecenamide, N,N-dimethyl-, (9Z)-
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Record name N,N-Dimethyloleamide
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Record name (Z)-N,N-dimethyl-9-octadecenamide
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Record name N,N-DIMETHYLOLEAMIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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